An In-Depth Technical Guide to Oxazol-5-ylmethanamine: A Versatile Heterocyclic Building Block
An In-Depth Technical Guide to Oxazol-5-ylmethanamine: A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Oxazol-5-ylmethanamine, a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Drawing from established scientific literature and field expertise, this document delves into its synthesis, physicochemical properties, biological significance, and analytical characterization, offering a self-validating framework for its application in research and development.
Introduction: The Significance of the Oxazole Scaffold
The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow oxazole-containing compounds to bind with a wide array of enzymes and receptors, leading to a broad spectrum of biological activities.[3][4] Consequently, the oxazole scaffold is a privileged structure found in numerous natural products and synthetic pharmaceuticals.[5] Oxazol-5-ylmethanamine, with its reactive primary amine, serves as a crucial synthon for introducing the oxazole moiety into larger, more complex molecules, making it a valuable tool for drug development professionals.[6][7]
Physicochemical Properties of Oxazol-5-ylmethanamine
A thorough understanding of a molecule's physicochemical properties is fundamental to its application. The key properties of Oxazol-5-ylmethanamine are summarized below, providing a baseline for its handling, formulation, and integration into synthetic workflows.
| Property | Value | Source |
| IUPAC Name | 1,3-oxazol-5-ylmethanamine | PubChem[8] |
| Molecular Formula | C₄H₆N₂O | PubChem[8] |
| Molecular Weight | 98.10 g/mol | PubChem[8] |
| CAS Number | 847644-09-1 | PubChem[8] |
| Canonical SMILES | C1=C(OC=N1)CN | PubChem[8] |
| InChI Key | ZPIDZCBCCUTEEI-UHFFFAOYSA-N | PubChem[8] |
| Computed XLogP3 | -0.8 | PubChem[8] |
| Hydrogen Bond Donors | 1 | PubChem[8] |
| Hydrogen Bond Acceptors | 2 | PubChem[8] |
| Rotatable Bond Count | 1 | PubChem[8] |
Synthesis of Oxazol-5-ylmethanamine: A Methodological Overview
The synthesis of 5-substituted oxazoles is a well-established area of organic chemistry. One of the most versatile and widely employed methods is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[5] This approach allows for the direct formation of the oxazole ring from an aldehyde.
Caption: A potential synthetic workflow for the preparation of Oxazol-5-ylmethanamine.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized representation based on common organic synthesis techniques for analogous transformations. Researchers should optimize conditions based on their specific laboratory setup and available reagents.
Step 1: Oxime Formation from 5-Oxazolecarboxaldehyde
-
Dissolve 5-oxazolecarboxaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate or pyridine (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Extract the crude product with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Reduction of the Oxime to Oxazol-5-ylmethanamine
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) (2-3 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude oxime from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain crude Oxazol-5-ylmethanamine.
-
Purify the product by distillation or column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine to prevent streaking).
Biological Significance and Applications in Drug Discovery
The oxazole moiety is a versatile pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[3][9][10] Oxazol-5-ylmethanamine, as a key building block, facilitates the incorporation of this active core into drug candidates.
Caption: Diverse biological activities associated with the oxazole scaffold.
While specific biological data for Oxazol-5-ylmethanamine itself is not extensively reported in the provided search results, its importance is highlighted by its use in the synthesis of compounds with defined pharmacological profiles. For instance, oxazole derivatives have been investigated as inhibitors of enzymes such as FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, and human acetylcholinesterase (hAChE), relevant to Alzheimer's disease.[11][12] The presence of Oxazol-5-ylmethanamine in patented chemical structures further underscores its relevance in the development of novel therapeutics.[8]
Analytical Characterization
The unambiguous identification and purity assessment of Oxazol-5-ylmethanamine are crucial for its use in research and development. Standard analytical techniques are employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of an oxazole ring system typically shows distinct signals for the ring protons. For Oxazol-5-ylmethanamine, one would expect to see signals for the two oxazole ring protons and the methylene and amine protons of the aminomethyl substituent. Based on data from similar structures, the oxazole protons would likely appear in the aromatic region of the spectrum.[13][14]
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the oxazole ring typically resonate in the range of δ 100-180 ppm.[13][15] The methylene carbon of the aminomethyl group would appear in the aliphatic region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For Oxazol-5-ylmethanamine (C₄H₆N₂O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (98.10).[8] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[16]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorptions for Oxazol-5-ylmethanamine would include:
-
N-H stretching vibrations for the primary amine (typically in the range of 3300-3500 cm⁻¹).[17]
-
C-H stretching vibrations for the aromatic oxazole ring and the aliphatic methylene group.
-
C=N and C=C stretching vibrations characteristic of the oxazole ring (typically in the 1500-1650 cm⁻¹ region).
-
C-O-C stretching of the oxazole ring.[18]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling Oxazol-5-ylmethanamine and its derivatives.
-
Handling: Work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[1][9][19]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[1]
Conclusion
Oxazol-5-ylmethanamine is a valuable and versatile building block in the synthesis of complex molecules with significant biological potential. Its utility stems from the privileged nature of the oxazole scaffold in medicinal chemistry. This guide has provided a comprehensive overview of its properties, synthesis, biological context, and analytical characterization, offering a solid foundation for its application in drug discovery and development. As with any specialized chemical, further in-depth literature review and adherence to rigorous safety protocols are essential for its successful and safe implementation in the laboratory.
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